5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
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Overview
Description
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a chemical compound with the molecular formula C6H2BrN3O2Se . It is a solid substance .
Synthesis Analysis
The synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves the dehydration condensation of 4-halogen-5-nitrobenzene-1-diamine (halogen includes F, Cl, and Br) and selenium dioxide under the catalysis of dilute hydrochloric acid and water as a solution .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole consists of a benzo[c][1,2,5]selenadiazole core with a bromo group at the 5-position and a nitro group at the 4-position .Physical And Chemical Properties Analysis
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole has a molecular weight of 306.96 . It has a melting point of 280 °C and a predicted boiling point of 368.5±45.0 °C . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
Selenadiazolo Benzazepines and Related Derivatives : The compound has been utilized in the synthesis of selenadiazolo benzazepines and related derivatives, which have potential applications in various fields, including medicinal chemistry and material science. For example, selenadiazolo[3,4-i][1]benzazepines were synthesized from 5-Methyl-4-nitro-2,1,3-benzoselenadiazole, demonstrating the versatility of selenadiazole compounds in heterocyclic chemistry (Elmaaty, 2008).
Polycyclic Heterosystems : Novel polycyclic heterosystems have been prepared from 5-nitro[1,2,5]selenadiazolo[3,4-e]benzofuroxans, showcasing the compound's reactivity and potential for creating complex molecular architectures with possible applications in material science and pharmaceuticals (Bastrakov et al., 2016).
Antimicrobial and Antitubercular Activities
Antimicrobial and Genotoxicity Studies : Certain derivatives of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole have demonstrated significant antimicrobial activity against pathogenic microbes, including both Gram-positive and Gram-negative bacteria. These findings suggest potential applications of these compounds as antibiotics (Al-Smadi et al., 2019).
Selenadiazolo Benzimidazoles : These compounds, synthesized from N-benzylbenzo[c][1,2,5]selenadiazole-4,5-diamine, showed excellent in vitro antibacterial and antifungal activity, highlighting their potential as novel antimicrobial agents (Kuarm et al., 2013).
Safety And Hazards
The safety information for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzoselenadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWFWVZIOMYNLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435450 |
Source
|
Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
CAS RN |
1753-20-4 |
Source
|
Record name | 5-Bromo-4-nitro-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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